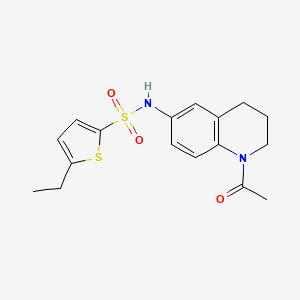

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” is a chemical compound with potential biological activity1. It has diverse applications in scientific research2 and has gained significant attention due to its potential biological activity and applications in various fields3.

Synthesis Analysis

The synthesis methods of this compound are explored in various research papers1. However, the specific synthesis methods for “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” are not explicitly mentioned in the search results.

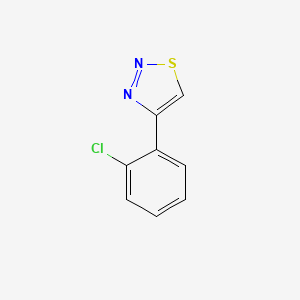

Molecular Structure Analysis

The molecular structure of this compound is unique and offers immense perplexity2. However, the specific molecular structure of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” is not explicitly mentioned in the search results.

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, its unique structure enables investigations into various biological processes and potential therapeutic interventions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide” are not explicitly mentioned in the search results.科学研究应用

Synthesis and Structural Studies : Bougheloum et al. (2013) investigated the acylation of sulfamides derivatives, including compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide, using solid catalysts. They provided insights into the molecular and crystal structure of these compounds, highlighting the role of weak interactions in their formation (Bougheloum et al., 2013).

Synthesis of Tetrahydroisoquinolines : Itô and Tanaka (1977) described the synthesis of 1, 2, 3, 4-Tetrahydroisoquinolines, which are structurally related to the compound . They explored the condensation reactions of sulfonamide derivatives, showcasing the chemical versatility and potential applications of these compounds in various fields (Itô & Tanaka, 1977).

Pummerer/Mannich Cyclization Cascade : Padwa et al. (2002) conducted a study involving alpha-sulfinylenamides, which are chemically related to the compound . They demonstrated a method for preparing aza-heterocycles, highlighting the potential for these processes in the assembly of natural product scaffolds (Padwa et al., 2002).

Vasodilatory Activity : Morikawa et al. (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives and evaluated their vasodilatory action. This research indicates the potential medical application of similar compounds in cardiovascular drug development (Morikawa et al., 1989).

Photooxidation Studies : Che et al. (2005) investigated the photooxidation of dibenzothiophene and dimethyldibenzothiophene, using compounds similar to the one as sensitizers. This study contributes to the understanding of electron transfer processes and their applications in chemical transformations (Che et al., 2005).

Nanotechnology and Catalysis : Studies by Goli-Jolodar et al. (2016) and Amoozadeh et al. (2016) explored the use of N-sulfonated and nano-zirconia-supported sulfonic acid catalysts, respectively. These catalysts are related to the compound and are used in the synthesis of complex organic compounds, showcasing the integration of nanotechnology in chemical synthesis (Goli-Jolodar et al., 2016); (Amoozadeh et al., 2016).

Antimicrobial Activities : Dixit et al. (2010) synthesized sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and evaluated their antimicrobial activities. This research contributes to the potential use of similar compounds in developing new antimicrobial agents (Dixit et al., 2010).

安全和危害

未来方向

This compound has diverse applications in scientific research2. Its unique structure enables investigations into various biological processes and potential therapeutic interventions2. It has potential biological activity and applications in various fields3, indicating promising future directions.

Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-15-7-9-17(23-15)24(21,22)18-14-6-8-16-13(11-14)5-4-10-19(16)12(2)20/h6-9,11,18H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSUBTNURGMANC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)

![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)

![Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2954605.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)

![N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2954611.png)